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Compound of Interest

Compound Name: 1-Hydroxy-5-methylpyrazin-2-one

CAS No.: 105985-14-6

Cat. No.: B020283 Get Quote

Executive Summary
Target Molecule: 1-Hydroxy-5-methylpyrazin-2-one (Tautomer: 5-methylpyrazine-2-ol 1-

oxide) CAS Registry Number: Not widely listed; related to 20721-17-9 (2-hydroxy-5-

methylpyrazine) but with N-oxidation. Applications: Iron chelation therapy (bidentate O,O-

donor), intermediate in antiviral drug synthesis (Favipiravir analogs), and fragment-based drug

discovery (FBDD) targeting metalloenzymes.

This guide details the De Novo Cyclization Pathway, utilizing glycine hydroxamic acid and

methylglyoxal. This route is preferred over direct N-oxidation of pyrazinones due to superior

regiocontrol and the avoidance of harsh oxidants that may degrade the pyrazine core.

Chemical Identity & Structural Dynamics
Understanding the tautomeric equilibrium is critical for synthesis and characterization. The

molecule exists in equilibrium between the N-hydroxy-2-pyrazinone form and the cyclic

hydroxamic acid form (pyrazine-2-ol 1-oxide).
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Property Description

Formula C₅H₆N₂O₂

MW 126.11 g/mol

Core Motif
Cyclic Hydroxamic Acid (N-hydroxy-2-

pyridinone/pyrazinone class)

pKa ~4.4 (Acidic N-OH proton)

Solubility
Soluble in DMSO, MeOH, Water (pH

dependent); limited in non-polar solvents.

Tautomeric Equilibrium: The compound predominantly adopts the 1-hydroxy-2(1H)-pyrazinone

tautomer in solution, stabilized by resonance with the carbonyl group.

Retrosynthetic Analysis
The most robust synthetic strategy disconnects the pyrazine ring into two acyclic precursors: a

C2-N1-C6 fragment (derived from glycine hydroxamic acid) and a C3-C4-C5 fragment (derived

from methylglyoxal).

1-Hydroxy-5-methylpyrazin-2-one

Acyclic Imine/Hydroxamate Intermediate

 Cyclization (-2 H2O)

Glycine Hydroxamic Acid
(C2-N1 source)

 Condensation

Methylglyoxal
(C3-C5 source)

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazine core.
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Primary Synthesis Pathway: The Hydroxamic Acid
Route
This protocol is adapted from high-yield procedures described in patent literature (e.g., US

2013/0085147) and pyrazine chemistry fundamentals (Dunn et al., J. Chem. Soc.).

Stage 1: Preparation of Glycine Hydroxamic Acid
Before ring construction, the N-hydroxy amide backbone must be synthesized.

Reagents:

Glycine ethyl ester hydrochloride (1.0 eq)

Hydroxylamine hydrochloride (1.5 eq)

Potassium hydroxide (KOH) or Sodium methoxide (NaOMe)

Methanol (Anhydrous)

Protocol:

Free Base Formation: Dissolve hydroxylamine hydrochloride in anhydrous methanol. Add

KOH (equimolar) at 0°C to generate free hydroxylamine (

). Filter off the KCl precipitate.

Coupling: Add glycine ethyl ester hydrochloride to the hydroxylamine filtrate. Add a second

equivalent of base (KOH/NaOMe) to neutralize the ester salt.

Reaction: Stir the mixture at room temperature for 12–18 hours.

Isolation: Cool to 0°C. Acidify slightly with conc. HCl to precipitate Glycine Hydroxamic Acid

Hydrochloride. Filter and recrystallize from methanol/water if necessary.

Stage 2: Cyclocondensation with Methylglyoxal (Target
Synthesis)
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This step dictates the regiochemistry. To favor the 5-methyl isomer, specific pH control is

required to direct the initial amine attack toward the ketone moiety of methylglyoxal, although

the 6-methyl isomer is a common byproduct.

Reagents:

Glycine Hydroxamic Acid (100 mmol)

Methylglyoxal (40% aq.[1] solution, 100 mmol)

Sodium Hydroxide (30% aq. solution)

Solvent: Water/Methanol (1:1)

Hydrochloric Acid (conc.) for workup

Step-by-Step Protocol:

Preparation: Dissolve Glycine Hydroxamic Acid (9.0 g, 100 mmol) in a mixture of water (200

mL) and methanol (200 mL).

Cryogenic Cooling: Cool the solution to -25°C. This low temperature is critical to control the

kinetic addition rate and suppress polymerization of methylglyoxal.

Addition: Add Methylglyoxal (15.4 mL, 40% solution) dropwise over 30 minutes, maintaining

the temperature below -20°C.

Basification: Slowly adjust the pH to approximately 11.0 using 30% NaOH.

Note: The basic environment facilitates the deprotonation of the amide/hydroxamic

protons, promoting cyclization.

Cyclization: Allow the mixture to warm slowly to 5°C over 2 hours. Stir at 5°C for an

additional 2 hours.

Workup:

Concentrate the solution under vacuum to remove methanol (reduce to ~half volume).
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Cool the aqueous residue to 0°C.

Acidify carefully with conc. HCl to pH 3.0.

Crystallization: The product, 1-hydroxy-5-methylpyrazin-2-one, typically precipitates as a

beige/off-white solid upon acidification.

Purification: Filter the solid. Wash with cold water and diethyl ether. Recrystallize from

ethanol or water if purity is <95%.

Reaction Mechanism & Regioselectivity[2]
The formation of the 5-methyl isomer implies a specific condensation order.

Nucleophilic Attack 1: The primary amine (

) of glycine hydroxamic acid attacks the aldehyde or ketone of methylglyoxal.

Path A (6-Methyl): Amine attacks Aldehyde (kinetic preference).

Path B (5-Methyl): Amine attacks Ketone.

Literature Insight: While aldehydes are generally more reactive, the specific conditions (pH

11, -25°C) and the alpha-effect of the hydroxamic acid may influence the equilibrium.

However, researchers should be aware that 6-methyl is often the thermodynamic product

in standard glycine + methylglyoxal condensations.

Verification: It is mandatory to verify the position of the methyl group using 2D NMR

(HMBC).

Glycine Hydroxamic Acid
+ Methylglyoxal

Schiff Base Formation
(Imine Intermediate)

 pH 11, -25°C Cyclization
(N-OH attack on Carbonyl)

Dehydration
(-H2O) 1-Hydroxy-5-methylpyrazin-2-one

 Aromatization
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Figure 2: Mechanistic flow of the condensation reaction.

Analytical Characterization
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To validate the synthesis, the following analytical signatures must be confirmed.

Technique Expected Signal / Characteristic

¹H NMR (DMSO-d₆)

δ 2.30 ppm (s, 3H, -CH₃ at C5)δ 7.5–8.0 ppm (s,

1H, H-6 aromatic proton)δ 8.2–8.5 ppm (s, 1H,

H-3 aromatic proton)Broad singlet >10 ppm (N-

OH/OH)

¹³C NMR
Distinct carbonyl signal (~155-160 ppm), Methyl

carbon (~15-20 ppm).

HMBC (Critical)
Correlation between Methyl protons and C5/C6

carbons to distinguish from 6-methyl isomer.

HRMS (ESI+) [M+H]⁺ calc. for C₅H₇N₂O₂: 127.0508

Appearance Off-white to pale yellow crystalline solid.

Troubleshooting & Optimization
Low Yield: If yield is <30%, ensure the methylglyoxal is fresh. Polymerized methylglyoxal

reduces reactivity. Depolymerize by gentle heating before use.

Regioisomer Contamination: If the 6-methyl isomer is dominant, try adding the methylglyoxal

very slowly to a large excess of the hydroxamic acid, or vary the pH (try acidic condensation:

pH 4–5).

Purification Issues: Pyrazinones can be amphoteric. If the product does not precipitate at pH

3, try continuous extraction with Ethyl Acetate or n-Butanol from the aqueous phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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